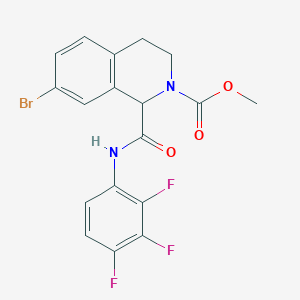

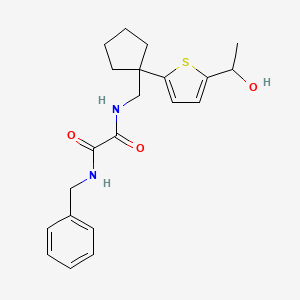

![molecular formula C19H19ClO3 B2984127 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 428470-93-3](/img/structure/B2984127.png)

3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a chemical compound with the molecular formula C19H19ClO3 . It is related to other compounds such as 3-Allyl-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde and 4-((4-CHLOROBENZYL)OXY)-3-ETHOXYBENZALDEHYDE SEMICARBAZONE .

Molecular Structure Analysis

The molecular structure of 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde consists of an allyl group (C3H5-) attached to a benzaldehyde core, which is further substituted with a (4-chlorobenzyl)oxy group and an ethoxy group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Medicinal Chemistry

3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde and its derivatives have been a focal point in the development of novel non-peptide CCR5 antagonists, highlighting its significance in medicinal chemistry research. The process involves complex synthesis steps starting from base chemicals through elimination, reduction, and bromination reactions to create intermediates that eventually lead to the target compound. These compounds are characterized by advanced techniques such as NMR and MS, confirming their structure and potential as therapeutic agents (Bi, 2014), (De-ju, 2014).

Catalysis and Organic Synthesis

This compound and related structures play a role in catalysis and organic synthesis, such as in the deactivation of Grubbs carbene complexes and the synthesis of enantiomerically pure 4-deoxy sugars. These studies demonstrate the utility of allyl-containing compounds in facilitating reactions or as intermediates for further chemical transformations, offering insights into reaction mechanisms and potential applications in synthesizing complex organic molecules (Werner et al., 2003), (Caputo et al., 2000).

Polymer Science

In polymer science, derivatives of 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde have been utilized in the synthesis of novel benzoxazine monomers containing allyl groups. These monomers are then polymerized to produce thermosets with excellent thermomechanical properties. This application showcases the compound's relevance in the development of materials with specific desired properties, such as high glass transition temperatures and thermal stability (Agag & Takeichi, 2003).

Advanced Organic Chemistry

Further illustrating its versatility, the compound has been involved in advanced organic chemistry research, such as in the selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes. This process utilizes titanium dioxide under visible light irradiation, emphasizing the compound's potential in green chemistry and sustainable processes. Such studies highlight innovative approaches to chemical synthesis that minimize environmental impact while maximizing efficiency and selectivity (Higashimoto et al., 2009).

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO3/c1-3-5-16-10-15(12-21)11-18(22-4-2)19(16)23-13-14-6-8-17(20)9-7-14/h3,6-12H,1,4-5,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUQVOJFMFUAJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

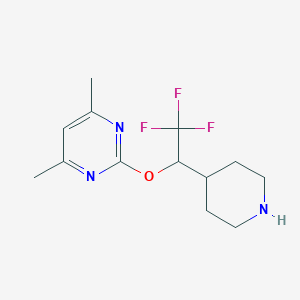

![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)

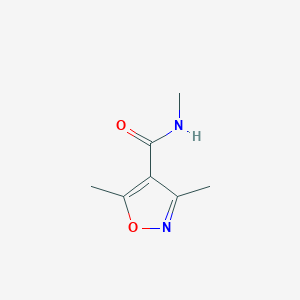

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2984049.png)

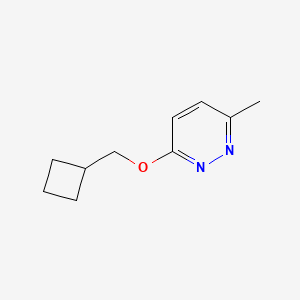

![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)

![3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2984053.png)

![ethyl 4-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2984058.png)

![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2984064.png)

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2984067.png)